5-溴-2-氯-3-硝基吡啶-4-胺

描述

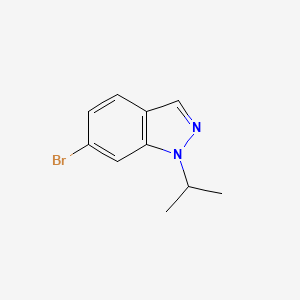

“5-Bromo-2-chloro-3-nitropyridin-4-amine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClN2O2 and a molecular weight of 237.44 .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as “5-Bromo-2-chloro-3-nitropyridin-4-amine”, involves a process that includes selective substitution at the para position in the presence of a polar protic solvent and reagents like sodium acetate or cesium carbonate with acetic acid .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chloro-3-nitropyridin-4-amine” is characterized by a five-membered ring structure with a bromine substituent . The InChI key for this compound is WWQQPSDIIVXFOX-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“5-Bromo-2-chloro-3-nitropyridin-4-amine” is a solid substance . It has a melting point range of 65-70 °C .

科学研究应用

大规模合成

5-溴-2-硝基吡啶,一种相关化合物,已经通过对应胺的过氧化氢氧化在大规模上合成。这个过程最初由于低转化率和高杂质而具有挑战性,但已经优化以实现安全、可重复的大规模生产 (Agosti et al., 2017)。

催化胺化反应

钯-Xantphos复合物催化了5-溴-2-氯吡啶的胺化反应,产率高,化学选择性好,生成了5-氨基-2-氯吡啶。这种方法展示了一种选择性官能化方法,适用于类似化合物 (Ji, Li, & Bunnelle, 2003)。

硝基迁移

3-溴-4-硝基吡啶与胺的反应导致了意外的硝基迁移。对各种溶剂和碱进行了系统研究,以探索重排机制,表明在极性非质子溶剂中发生硝基迁移 (Yao, Blake, & Yang, 2005)。

化学选择性官能化

对5-溴-2-氯-3-氟吡啶进行了化学选择性官能化,这是一种类似于5-溴-2-氯-3-硝基吡啶-4-胺的化合物。催化胺化条件导致次级胺和主要苯胺的独家溴代取代 (Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。

氮杂苯氧嗪衍生物

3-溴-4-(o-羟基苯胺基)-5-硝基吡啶,与5-溴-2-氯-3-硝基吡啶-4-胺有结构相关性,用于制备氮杂苯氧嗪衍生物。这些化合物通过在哌啶或氢氧化钾存在下的分子内缩合合成 (Takahashi & Yoneda, 1958)。

取代反应中的区域选择性

氨与5-溴-2,4-二氯-6-甲基嘧啶的区域选择性置换反应导致了5-溴-2-氯-6-甲基嘧啶-4-胺的主要产物形成。这项研究为与类似化合物相关的选择性取代反应提供了见解 (Doulah et al., 2014)。

安全和危害

作用机制

Target of Action

It’s known that nitropyridines, a class of compounds to which this molecule belongs, are often used in organic synthesis and as intermediates in pharmaceutical development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-nitropyridin-4-amine . For instance, factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.

属性

IUPAC Name |

5-bromo-2-chloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-nitropyridin-4-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)